molecular formula C21H22N2O5S2 B3005759 Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate CAS No. 892854-90-9

Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate

Cat. No. B3005759
CAS RN: 892854-90-9
M. Wt: 446.54
InChI Key: VZYVXJRANNWEHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate” is a complex organic compound. It’s a derivative of thieno[2,3-b]pyridine, which is a class of compounds known for their broad spectrum of biological activity .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridine derivatives has been studied extensively. Methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a thieno[2,3-b]pyridine core, which is a heterocyclic compound containing a thiophene and a pyridine ring fused together .


Chemical Reactions Analysis

The chemical reactions of thieno[2,3-b]pyridine derivatives have been explored in various studies. For instance, the Thorpe–Ziegler reaction of thieno[2,3-c]pyrans has been used to synthesize new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines .

Scientific Research Applications

Pharmacological and Biological Utility

Thieno[2,3-b]pyridine derivatives, which include the compound , are known for their pharmacological and biological utility . They have been found to exhibit a range of activities, including:

Pim-1 Kinase Inhibitors

Thieno[2,3-b]pyridines have also been reported as Pim-1 kinase inhibitors . Pim-1 kinase is an enzyme that has been implicated in several types of cancer, including prostate and pancreatic cancers. Inhibitors of this enzyme could potentially be used in cancer treatment.

Multidrug Resistance Modulators

These compounds may also act as multidrug resistance modulators . This means they could potentially be used to overcome drug resistance in cancer cells, making chemotherapy more effective.

properties

IUPAC Name

ethyl 3-[3-(benzenesulfonyl)propanoylamino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-4-28-21(25)19-18(17-13(2)12-14(3)22-20(17)29-19)23-16(24)10-11-30(26,27)15-8-6-5-7-9-15/h5-9,12H,4,10-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYVXJRANNWEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.